N-(4-bromo-3-methylphenyl)butanamide
Description
N-(4-Bromo-3-methylphenyl)butanamide is an aromatic amide derivative characterized by a phenyl ring substituted with a bromo group at the para position and a methyl group at the meta position.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)butanamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-4-11(14)13-9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
XFMMZKUDKVAEPA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Br)C |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a detailed comparison of N-(4-bromo-3-methylphenyl)butanamide with structurally related compounds, focusing on molecular features, synthesis, and biological activities.
Structural and Functional Analogues
Table 1: Key Properties of this compound and Related Compounds
Structure-Activity Relationships (SAR)
- Substituent Position : Bromine at the para position (as in the target compound) may improve steric compatibility with enzyme active sites compared to ortho-substituted analogs (e.g., N-(2-bromo-4-methylphenyl)-4-phenylbutanamide) .
- Heterocyclic vs. Aliphatic Chains : Pyrazine-2-carboxamide derivatives show superior antibacterial activity over simple butanamides, highlighting the role of aromatic heterocycles in target engagement .
- Hydrogen Bonding: Hydroxyl and carbonyl groups (e.g., in N-(4-Butanoyl-3-hydroxyphenyl)butanamide) enhance molecular rigidity and crystal packing efficiency .
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